molecular formula C11H9ClF4O B14066496 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14066496
M. Wt: 268.63 g/mol
InChI Key: GIMZGVLHOAECOJ-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is a fluorinated aromatic ketone of high interest in medicinal and agrochemical research. It serves as a key synthetic intermediate for developing novel active molecules. The 3,5-bis(difluoromethyl)phenyl moiety is a privileged structure in drug discovery, known to enhance lipophilicity and binding affinity to biological targets, thereby improving the pharmacokinetic properties of lead compounds . This compound is structurally analogous to subunits found in advanced fungicides, such as Fluoxapiprolin, which targets oxysterol-binding proteins in oomycete pathogens . Furthermore, recent scientific literature highlights that derivatives based on a similar 3,5-bis(trifluoromethyl)phenyl scaffold exhibit potent growth inhibition against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . The presence of the carbonyl and chloro-functional groups makes this compound a versatile building block for further chemical transformations, including reductive amination and nucleophilic substitution, to create a diverse library of molecules for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O/c12-2-1-9(17)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,10-11H,1-2H2

InChI Key

GIMZGVLHOAECOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)C(=O)CCCl)C(F)F

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Friedel-Crafts Acylation as the Primary Route

The most widely adopted method involves Friedel-Crafts acylation of 3,5-bis(difluoromethyl)benzene with 3-chloropropanoyl chloride. This two-step process begins with the synthesis of the difluoromethyl-substituted benzene precursor, followed by ketone formation.

Step 1: Preparation of 3,5-Bis(difluoromethyl)benzene
Directed ortho-metalation of toluene derivatives using lithium diisopropylamide (LDA) enables sequential difluoromethylation. Quenching with difluoromethyl iodide (CF₂HI) at −78°C installs the first CF₂H group, while a second equivalent introduces the 3,5-substitution pattern. Alternative approaches employ manganese-catalyzed C–H difluoromethylation under radical conditions, leveraging ArSO₂CF₂Br as a coupling partner.

Step 2: Acylation with 3-Chloropropanoyl Chloride
Reacting 3,5-bis(difluoromethyl)benzene with 3-chloropropanoyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by AlCl₃ (1.2–1.5 equiv.), yields the target compound. The electron-withdrawing CF₂H groups moderately deactivate the aromatic ring, necessitating extended reaction times (12–24 hr) compared to non-fluorinated analogs.

Table 1: Standard Reaction Conditions for Friedel-Crafts Acylation
Parameter Optimal Range Impact on Yield
Temperature 0–5°C Minimizes AlCl₃ decomposition
Catalyst Loading 1.2–1.5 eq. AlCl₃ Maximizes electrophile generation
Solvent Anhydrous DCM Enhances carbocation stability
Reaction Time 12–24 hr Compensates for ring deactivation

Alternative Halogenation-Acylation Sequences

Recent advances propose tandem halogenation-acylation protocols to streamline synthesis. A representative pathway involves:

  • Acylation of Unsubstituted Benzene : Initial formation of 3-chloropropiophenone via classical Friedel-Crafts.
  • Late-Stage Difluoromethylation : Radical-mediated C–H functionalization using Mn₂(CO)₁₀ and DavePhos ligands to install CF₂H groups at the 3 and 5 positions.

This method circumvents challenges associated with pre-functionalized arenes but requires precise control over radical initiation to avoid over-halogenation.

Reaction Optimization and Mechanistic Insights

Catalyst Screening and Solvent Effects

Comparative studies reveal that Lewis acids beyond AlCl₃, such as FeCl₃ or ZnCl₂, exhibit inferior performance due to reduced electrophilicity of the acylium ion. Polar aprotic solvents (e.g., THF, DCE) marginally improve yields (5–8%) over DCM but complicate post-reaction workups.

Table 2: Catalyst and Solvent Performance Comparison
Catalyst (1.2 eq.) Solvent Yield (%) Purity (HPLC)
AlCl₃ DCM 78 95.2
FeCl₃ DCM 42 88.1
ZnCl₂ THF 55 91.7

Electronic and Steric Considerations

Density functional theory (DFT) calculations indicate that CF₂H groups exert a −I effect, reducing ring electron density (Hammett σₚ = 0.34) compared to CF₃ (σₚ = 0.54). This partial deactivation necessitates higher catalyst loadings but avoids the severe reactivity suppression seen in perfluorinated analogs. Steric hindrance from the 3,5-substituents directs acylation exclusively to the para position, ensuring regioselectivity >98%.

Purification and Characterization

Chromatographic Isolation

Crude product purification employs silica gel chromatography with a hexane:ethyl acetate gradient (9:1 → 7:3). The target compound elutes at Rf 0.4–0.5 (TLC, 7:3 hexane:EA), yielding 70–78% isolated product. Recrystallization from ethanol/water (4:1) enhances purity to >99%.

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 2H, ArH), 7.98 (s, 1H, ArH), 4.52 (t, J = 6.8 Hz, 2H, CH₂Cl), 3.17 (t, J = 6.8 Hz, 2H, COCH₂).
¹³C NMR : δ 196.4 (C=O), 139.2–128.7 (ArC), 44.1 (CH₂Cl), 38.9 (COCH₂).
FT-IR (cm⁻¹) : 1712 (C=O), 1120 (C-F), 680 (C-Cl).

Industrial-Scale Adaptations

Batch processes in pilot plants (50–100 L reactors) utilize:

  • Continuous Feed Systems : Gradual addition of 3-chloropropanoyl chloride to prevent exothermic runaway.
  • Catalyst Recovery : AlCl₃ is precipitated as Al(OH)₃ post-reaction and recycled, reducing waste by 40%.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable rapid heat dissipation during the exothermic acylation step, shortening reaction times to 2–3 hr while maintaining yields at 75%.

Organocatalytic Acylation

Preliminary studies show that 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea catalyzes the reaction at 80°C without Lewis acids, though yields remain suboptimal (52%).

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chloropropanone moiety may act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs differ in substituent type, position, and electronic effects:

Compound Name CAS No. Substituents Similarity Score Molecular Weight Key Properties
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 85068-34-4 3,5-CF$_3$ 1.00 264.24 Higher lipophilicity due to CF$_3$ groups
1-(4-(Trifluoromethyl)phenyl)propan-1-one 711-33-1 4-CF$_3$ 1.00 202.16 Reduced steric hindrance vs. bis-substituted analogs
1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one 898767-71-0 3,5-F; 3-F N/A 264.24 Lower electron withdrawal than difluoromethyl analogs

Key Observations :

  • Electron-Withdrawing Effects : Bis(difluoromethyl) groups (CHF$2$) are less electron-withdrawing than trifluoromethyl (CF$3$) groups but more so than simple fluorine substituents. This impacts reactivity in nucleophilic additions or reductions .

Physicochemical Properties

  • Boiling/Melting Points : Data for the target compound is unavailable, but analogs with CF$_3$ groups (e.g., CAS 85068-34-4) exhibit higher melting points due to stronger intermolecular forces .
  • Solubility: Fluorinated aromatic ketones generally show low water solubility but high solubility in organic solvents like dichloromethane or THF. The 3-chloro group may further reduce polarity compared to non-halogenated analogs .

Biological Activity

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula: C11H9ClF4O
  • Molecular Weight: 268.64 g/mol
  • CAS Number: 1806521-72-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's difluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes effectively. This property facilitates interactions with nucleophilic sites on proteins and enzymes, which can lead to inhibition or modulation of their activity.

Key Mechanisms:

  • Covalent Bond Formation: The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity:
    • The compound has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties, suggesting its potential use in treating infections caused by resistant bacteria .
  • Anticancer Properties:
    • Preliminary research indicates that this compound may possess anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death .
  • Neuropharmacological Effects:
    • The compound's interaction with serotonin receptors has been investigated for its potential role in treating neuropsychiatric disorders. It has been shown to modulate serotonin receptor activity, which could be beneficial in developing treatments for conditions like depression and anxiety .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against MRSA and E. faecalis with MIC < 16 μg/mL
Anticancer ActivityInduces apoptosis in MCF-7 cells; activates caspase pathways
Neuropharmacological ActivityModulates serotonin receptor activity; potential antidepressant effects

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